![molecular formula C10H14N2O2 B3279744 Tert-butyl 6-aminopyridine-3-carboxylate CAS No. 69879-20-5](/img/structure/B3279744.png)
Tert-butyl 6-aminopyridine-3-carboxylate
Overview
Description
Tert-butyl 6-aminopyridine-3-carboxylate is a chemical compound with the formula C10H14N2O2 . It has a molecular weight of 194.23 . It is typically stored at room temperature and is available in a powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 6-aminopyridine-3-carboxylate is 1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12) .Physical And Chemical Properties Analysis
Tert-butyl 6-aminopyridine-3-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 194.23 .Scientific Research Applications
- Zn-Catalyzed Amide Cleavage : Researchers have developed a two-step catalytic amide-to-ester transformation using tert-butyl nicotinate (tBu nic) as a directing group. The introduction of tBu nic onto primary amides via Pd-catalyzed amidation allows subsequent Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis. The activation mechanism mimics metallo-exopeptidase activity, making it useful for amide cleavage .
- Crowded tert-Butyl Group : The unique reactivity pattern of the crowded tert-butyl group is highlighted in various applications. It plays a role in biosynthetic and biodegradation pathways, emphasizing its importance in chemical biology .
Catalysis and Biomimicry
Chemical Biology
Safety and Hazards
Tert-butyl 6-aminopyridine-3-carboxylate is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .
Relevant Papers Unfortunately, I was unable to find specific papers related to Tert-butyl 6-aminopyridine-3-carboxylate .
Mechanism of Action
Mode of Action
It has been noted that a tert-butyl nicotinate directing group can be easily introduced onto primary amides via pd-catalyzed amidation . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in their function.
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
properties
IUPAC Name |
tert-butyl 6-aminopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKKGUCSENOBHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-aminonicotinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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